molecular formula C10H17F2N B12087461 N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine

N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine

Cat. No.: B12087461
M. Wt: 189.25 g/mol
InChI Key: NMCQJMSROLBTMK-UHFFFAOYSA-N
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Description

N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine is a chemical compound characterized by its unique structure, which includes a cyclopropane ring and a difluorocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine typically involves the reaction of cyclopropanamine with a difluorocyclohexylmethyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as distillation or chromatography, are employed to isolate the compound from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a cyclopropane ring and a difluorocyclohexyl group. These features confer distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H17F2N

Molecular Weight

189.25 g/mol

IUPAC Name

N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine

InChI

InChI=1S/C10H17F2N/c11-10(12)5-3-8(4-6-10)7-13-9-1-2-9/h8-9,13H,1-7H2

InChI Key

NMCQJMSROLBTMK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2CCC(CC2)(F)F

Origin of Product

United States

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